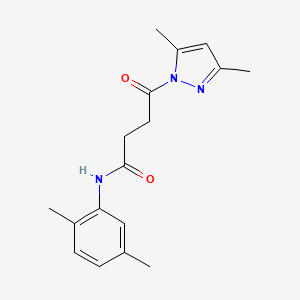

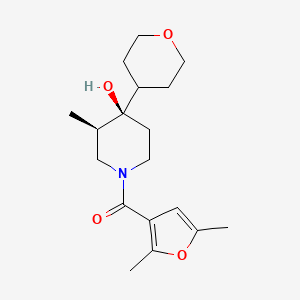

N-(2,5-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to "N-(2,5-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide," often involves the annulation methods or the cyclocondensation of hydrazines with suitable ketones or aldehydes. For instance, a novel pyrazole derivative was synthesized through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde via a Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride (S. Naveen et al., 2021). This method highlights the versatility and efficiency of synthesizing highly substituted pyrazole compounds.

Molecular Structure Analysis

The structural elucidation of pyrazole derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly employed. For example, the structure of a designer drug with a pyrazole skeleton was elucidated using NMR and MS, demonstrating the compound's complex structure and the utility of these techniques in identifying the positions of substituents on the pyrazole ring (U. Girreser et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions that modify their structure and properties. These reactions include nucleophilic substitutions, cycloadditions, and electrophilic additions, among others. The chemical properties of these compounds are influenced by the nature of the substituents on the pyrazole ring, which can significantly affect their reactivity and interaction with other molecules.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in different fields. The crystalline structure, determined through X-ray diffraction, provides insights into the intermolecular interactions and stability of these compounds. For instance, the crystal structure and Hirshfeld surface analysis of a novel pyrazole derivative revealed significant intermolecular hydrogen bonding and π-π stacking interactions, which contribute to its stability and potential biological activity (M. Prabhuswamy et al., 2016).

Aplicaciones Científicas De Investigación

Structural Characterization and Synthesis Methods

Several studies have focused on the structural elucidation and synthesis of compounds with structures similar to N-(2,5-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide. These investigations utilize advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to determine the detailed structures of novel compounds, highlighting the importance of accurate structural characterization in the development of new chemical entities (Girreser, Rösner, & Vasilev, 2016). Additionally, research on synthesis methods emphasizes efficient routes for creating substituted pyrazoles, showcasing the role of innovative synthetic strategies in facilitating the production of complex molecules (Naveen et al., 2021).

Ligand Design and Metal Complexes

Research on metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands demonstrates the compound's application in the field of coordination chemistry. The synthesis of new ligands and their reaction with palladium(II) chloride forms complexes that are studied for their structural properties and potential catalytic activities (Guerrero et al., 2008). This area of research is critical for advancing our understanding of metal-ligand interactions and their implications for catalysis and materials science.

Photophysical Properties

The study of fluorescent properties of pyrazoline derivatives showcases the potential of compounds related to N-(2,5-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide in the development of new fluorescent materials. These investigations focus on the synthesis and characterization of triaryl-2-pyrazolines, exploring their fluorescent behavior under ultraviolet radiation (Hasan, Abbas, & Akhtar, 2011). This research highlights the compound's potential applications in optoelectronics and as fluorescent markers.

Antimicrobial and Anticancer Activities

A significant area of research involves evaluating the antimicrobial and anticancer activities of pyrazole derivatives. Studies have synthesized novel compounds and assessed their biological activities, identifying several with promising antimicrobial and anticancer properties. This line of investigation is pivotal for the discovery of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016). Such research contributes to the ongoing search for effective treatments for infectious diseases and cancer.

Propiedades

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(3,5-dimethylpyrazol-1-yl)-4-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-11-5-6-12(2)15(9-11)18-16(21)7-8-17(22)20-14(4)10-13(3)19-20/h5-6,9-10H,7-8H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYINIJJGBZWHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)N2C(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)

![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)

![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)

![2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide](/img/structure/B5515136.png)

![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5515148.png)

![2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5515171.png)

![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5515186.png)

![N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5515194.png)

![8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515195.png)